S-Benzyl-L-cysteine Sulfone
Description
Contextualization within Organosulfur Biochemistry and Amino Acid Derivatives
S-Benzyl-L-cysteine sulfone is firmly rooted in the fields of organosulfur biochemistry and the study of amino acid derivatives. As a derivative of L-cysteine, it belongs to a class of molecules fundamental to protein structure and function. rsc.org Cysteine is one of the 20 proteinogenic amino acids, distinguished by its thiol (-SH) side chain, which plays a critical role in forming disulfide bonds that stabilize protein structures. rsc.org
The compound is an organosulfur compound, a broad category of molecules containing carbon-sulfur bonds that are vital in numerous biological processes. Sulfur is an essential nutrient for plants and animals, and its assimilation into organic molecules is a cornerstone of primary metabolism. mdpi.comnih.gov In plants, inorganic sulfate (B86663) is assimilated into L-cysteine, which then serves as a precursor for a multitude of essential sulfur-containing compounds, including the amino acid methionine, coenzymes like biotin (B1667282) and coenzyme A, and prosthetic groups such as iron-sulfur (Fe-S) centers. mdpi.comresearchgate.net The synthesis of L-cysteine is a critical juncture, primarily catalyzed by the enzyme O-acetylserine(thiol) lyase (OAS-TL), which combines a sulfide (B99878) with O-acetylserine (OAS). mdpi.com this compound and its related compounds are studied precisely because they can interact with and modulate such key enzymatic pathways.
Significance in Contemporary Chemical and Biological Research
The significance of this compound in modern research stems largely from its activity as an enzyme inhibitor and its use as a chemical probe to study metabolic pathways.
Biochemical and Synthetic Applications: In biochemical research, this compound serves as a tool to investigate the intricacies of sulfur metabolism. Its ability to inhibit key enzymes allows scientists to study the resulting metabolic shifts and better understand the regulation and integration of metabolic pathways. Furthermore, in the field of chemical synthesis, the sulfone group's stability and reactivity make this compound a useful reagent for creating other sulfone-containing compounds.
Evolution of Research Perspectives on this compound and Related Compounds
The scientific perspective on this compound has evolved from the general study of sulfur-containing amino acids to highly targeted functional investigations. A significant milestone in this evolution was the discovery of related S-benzylcysteine derivatives occurring in nature.
In 2001, researchers isolated two diastereomers of S-benzyl-L-cysteine sulfoxide (B87167)—petiveriin A and petiveriin B—from the roots of the medicinal plant Petiveria alliacea. researchgate.netnih.gov This was a landmark finding, as it represented the first report of naturally occurring S-benzylcysteine derivatives. nih.gov Subsequent research identified a novel alliinase (cysteine sulfoxide lyase) in P. alliacea that specifically acts on these natural sulfoxide substrates. oup.comnih.gov
This discovery of a natural biological context for S-benzylcysteine derivatives spurred further interest. The research focus has since expanded from the characterization of these natural products to the use of synthetic analogs, like S-Benzyl-L-cysteine and its sulfone derivative, as specific molecular probes. Today, these compounds are intentionally synthesized and employed to dissect complex biological systems, such as inhibiting the OAS-TL enzyme to explore the impacts of sulfur deprivation on plant physiology. mdpi.comnih.gov This shift from discovery to application underscores the evolution of these molecules from natural curiosities to indispensable tools in targeted biochemical and agricultural research.
Table 2: Comparison of this compound and Related Compounds This interactive table compares the key features of this compound with its direct precursor and its naturally occurring sulfoxide analog.
| Compound | Key Feature | Primary Role in Research | Natural Occurrence | Reference |
|---|---|---|---|---|
| S-Benzyl-L-cysteine | Thioether (-S-) linkage | Precursor for synthesis; OAS-TL enzyme inhibitor | Detected in trace amounts in Petiveria alliacea | mdpi.comnih.govnih.gov |
| S-Benzyl-L-cysteine Sulfoxide | Sulfoxide (-SO-) linkage | Natural product studied for its biosynthesis and enzymatic degradation | Isolated from Petiveria alliacea as petiveriin A and B | researchgate.netnih.govoup.com |
| This compound | Sulfone (-SO₂-) linkage | Synthetically derived; Studied for its stability and potential as a biochemical tool | Not reported as a natural product | pharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c11-9(10(12)13)7-16(14,15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYEJQJSZCWGR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628686 | |
| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25644-88-6 | |
| Record name | 3-(Phenylmethanesulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of S Benzyl L Cysteine Sulfone
Stereoselective Synthesis Approaches for Chiral S-Benzyl-L-cysteine Derivatives
The synthesis of chiral S-Benzyl-L-cysteine derivatives with high enantiomeric purity is crucial for their application as intermediates in the manufacturing of pharmaceuticals. google.com Conventional synthetic methods often result in racemic mixtures, which are either inactive or may cause undesirable side effects. google.com Consequently, developing stereoselective synthetic routes is a primary focus of research in this area.
Methodologies for Chiral Center Control
Controlling the stereochemistry at the α-carbon is a fundamental challenge in the synthesis of S-aryl cysteine derivatives. google.com One prominent approach involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand, such as (S)-N-benzylproline, have been employed to facilitate the asymmetric synthesis of functionalized amino acids. beilstein-journals.org These complexes create a rigid chiral environment that directs the approach of incoming reagents, leading to high stereoselectivity. beilstein-journals.org The stereochemical outcome is often thermodynamically controlled, relying on the difference in thermodynamic stability between the possible diastereomeric products. beilstein-journals.org
Another strategy is the "memory of chirality" principle, where the inherent chirality of a starting material like a natural α-amino acid is temporarily masked and then restored during the reaction sequence. researchgate.net Additionally, enzymatic methods have been explored for the enantioselective synthesis of S-aryl cysteine, offering high stereochemical control under mild reaction conditions. google.com
Optimization of Reaction Pathways and Yields
In the context of Ni(II)-Schiff base complexes, the introduction of bulky substituents, such as a t-Bu group, on the chiral ligand can enhance the conformational rigidity of the complex. beilstein-journals.org This increased rigidity leads to stronger π-stacking interactions and a higher level of thermodynamically controlled stereoselectivity. beilstein-journals.org Furthermore, such modifications can improve the solubility of the complexes, simplifying the reaction scale-up and product isolation processes. beilstein-journals.org
A recent development in the desulfurative alkylation of cysteine derivatives utilizes a photocatalytic radical approach. acs.org This method employs an arenethiol as a hydrogen atom transfer catalyst and a formate (B1220265) salt to generate a highly reductive CO2 radical anion, which facilitates the C–S bond cleavage under mild, visible-light conditions. acs.org This strategy has proven effective for creating a variety of unnatural amino acids from S-Bz-protected cysteine derivatives. acs.org
Functionalization and Derivatization Strategies for S-Benzyl-L-cysteine Analogues
The functionalization and derivatization of S-Benzyl-L-cysteine and its analogues are key to exploring their biological activities and developing new applications. These modifications can alter the compound's physical, chemical, and biological properties.
Generation of S-Benzyl-L-cysteine Sulfoxide (B87167) Diastereomers
The oxidation of the sulfur atom in S-Benzyl-L-cysteine leads to the formation of S-Benzyl-L-cysteine sulfoxide. This oxidation introduces a new chiral center at the sulfur atom, resulting in two diastereomers: (R(S)S(C))-S-benzyl-L-cysteine sulfoxide and (S(S)R(C))-S-benzyl-L-cysteine sulfoxide. researchgate.net These diastereomers, also known as petiveriin A and petiveriin B respectively, have been isolated from the plant Petiveria alliacea. researchgate.netnih.gov
The synthesis of these sulfoxide diastereomers can be achieved through the oxidation of S-Benzyl-L-cysteine using oxidizing agents like hydrogen peroxide. mdpi.com In biological systems, this conversion is catalyzed by cysteine conjugate S-oxidase, an enzyme primarily found in the microsomal fractions of the liver and kidney. nih.gov This enzymatic reaction requires oxygen and NADPH and specifically produces the sulfoxide without further oxidation to the sulfone. nih.gov The relative amounts of the two diastereomers can vary depending on the plant part. psu.edu
| Diastereomer | Absolute Configuration | Natural Source |
| Petiveriin A | (R(S)S(C)) | Petiveria alliacea researchgate.net |
| Petiveriin B | (S(S)R(C)) | Petiveria alliacea researchgate.net |
Formation of Cysteine S-Conjugate Derivatives
Cysteine S-conjugates are formed through the reaction of cysteine with various electrophilic compounds. S-Benzyl-L-cysteine itself is a cysteine S-conjugate. nih.gov The structure of the substituent on the sulfur atom is a critical determinant of the biological activity of these conjugates. nih.gov For instance, electronegative or unsaturated substituents are necessary for the compound to be a substrate for the enzyme cysteine conjugate β-lyase. nih.gov
The synthesis of various S-substituted cysteine derivatives can be achieved through several chemical methods. One common approach is the nucleophilic substitution reaction between L-cysteine and a suitable electrophile, such as benzyl (B1604629) isothiocyanate, to form S-[N-Benzyl(thiocarbamoyl)]-L-cysteine. Another method involves the Michael addition of thiols to dehydroalanine (B155165) derivatives within a Ni(II)-Schiff base complex to yield cysteine derivatives. beilstein-journals.org
Derivatization can also occur at the amino or carboxyl groups of S-Benzyl-L-cysteine. For example, N-acylation can be performed to produce compounds like N-(2-benzylmercaptopropionyl)-S-benzyl-L-cysteine. google.com Esterification of the carboxyl group, for instance, to form S-Benzyl-L-cysteine methyl ester, is another common modification. biosynth.com These derivatizations are often performed to alter the molecule's properties for specific applications, such as improving its utility in peptide synthesis or for analytical purposes. nist.govucl.ac.uk
| Derivative Name | Key Functional Group | Synthetic Method |
| S-[N-Benzyl(thiocarbamoyl)]-L-cysteine | Thiocarbamoyl | Nucleophilic addition of L-cysteine to benzyl isothiocyanate |
| N-(2-benzylmercaptopropionyl)-S-benzyl-L-cysteine | N-acyl | Schotten-Baumann reaction google.com |
| S-Benzyl-L-cysteine methyl ester | Methyl ester | Esterification biosynth.com |
| N-Acetyl-S-benzyl-L-cysteine | N-acetyl | Acetylation |
Polymer Conjugation and Material Science Applications
The conjugation of cysteine and its derivatives, including S-Benzyl-L-cysteine, to polymers is a rapidly growing field in material science, particularly for biomedical applications. nih.gov The unique properties of the cysteine side chain, especially the thiol group, allow for the creation of functional materials with enhanced properties. mdpi.com
Polymer-L-cysteine conjugates have demonstrated significantly increased tissue adhesion, especially mucoadhesion, improved stability at physiological pH, and better drug encapsulation and release profiles. nih.gov These conjugates are generally non-toxic, making them promising candidates for drug delivery systems and tissue engineering. nih.gov
The synthesis of polymers containing cysteine derivatives can be achieved through methods like ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) of protected cysteine residues. mdpi.com For example, o-nitrobenzyl-protected cysteine NCA can be polymerized using an amino initiator to create block copolymers. mdpi.com The protecting groups on the thiol can be later removed or modified to impart specific functionalities to the polymer.
The redox activity of the thioether in S-benzyl-L-cysteine can be exploited in the design of "smart" materials. For instance, oxidation of the thioether side chains in a poly(L-cysteine) derivative to the corresponding sulfoxides or sulfones can trigger a hydrophobic-to-hydrophilic transition. mdpi.com This change in polarity can lead to the deconstruction of polymeric micelles, offering a mechanism for controlled drug release. mdpi.com
Crosslinking with Natural Polymers for Biomedical Research
Following a comprehensive review of available scientific literature, no specific research was identified detailing the direct crosslinking of S-Benzyl-L-cysteine Sulfone with natural polymers for biomedical research applications. The existing body of research primarily focuses on the related compound, S-benzyl-L-cysteine (the sulfide (B99878) form), and its use in creating crosslinked materials.
For instance, studies have demonstrated the crosslinking of S-benzyl-L-cysteine with natural polymers like DNA and alginate to form nanogels with potent antibacterial properties. nih.gov In these cases, the primary amine group of S-benzyl-L-cysteine is reacted with aldehyde groups on the modified natural polymer. nih.gov Other research has explored the self-assembly of cyclic dipeptides containing S-benzyl-L-cysteine to form hydrogels. nih.gov
Furthermore, some research has investigated the in situ oxidation of thioether groups within cysteine-containing polypeptides to sulfones. This chemical transformation has been shown to induce changes in the polymer's conformation and self-assembly, leading to the formation of different nanostructures such as vesicles. escholarship.orgacs.org However, this process involves the modification of an existing polymer rather than the use of this compound as a primary crosslinking agent with natural polymers.
The search for methodologies specifically employing this compound as a monomer for crosslinking with natural polymers did not yield any relevant results. Therefore, detailed research findings and data tables for this specific subsection cannot be provided at this time.
Enzymatic Interactions and Metabolic Pathways of S Benzyl L Cysteine Sulfone and Its Analogues
S-Benzyl-L-cysteine Sulfone in Sulfur Metabolism
S-Benzyl-L-cysteine (SBC) and its oxidized form, this compound, are notable for their interaction with sulfur metabolism, particularly in plants. Sulfur is a vital nutrient that plants absorb primarily as inorganic sulfate (B86663) and assimilate into a variety of essential biomolecules. wikipedia.org The disruption of this pathway can have significant physiological consequences. mdpi.com Studies have shown that SBC acts as an inhibitor of the sulfur assimilation pathway, affecting the synthesis of proteins and the activation of enzymes. nih.gov This interference can lead to reduced growth and photosynthetic capacity in plants. nih.gov
The assimilation of sulfur in plants involves the reduction of sulfate to sulfide (B99878), which is then incorporated into the amino acid L-cysteine. wikipedia.orgmdpi.com This process is a critical juncture connecting sulfur, carbon, and nitrogen metabolism. researchgate.net The enzyme O-acetylserine(thiol) lyase (OAS-TL) is central to this pathway, catalyzing the formation of L-cysteine from O-acetylserine (OAS) and sulfide. mdpi.com
Research has identified S-benzyl-L-cysteine (SBC) as a potent inhibitor of OAS-TL. mdpi.comresearchgate.net By targeting this key enzyme, SBC effectively disrupts the sulfur assimilation pathway, leading to a deficiency in L-cysteine and other assimilated sulfur compounds. mdpi.com This inhibition has been observed in various plant species, including maize and Ipomoea grandifolia, where it results in stunted growth and chlorosis. mdpi.comnih.gov The limitation of assimilated sulfur directly impacts the synthesis of essential components for plant life, including proteins and prosthetic groups necessary for photosynthesis. nih.gov
The synthesis of L-cysteine is the foundational step for the production of most other sulfur-containing organic molecules in plants. wikipedia.org L-cysteine serves as the sulfur donor for the synthesis of methionine, another crucial sulfur-bearing amino acid, through the transsulfuration pathway. wikipedia.org Both cysteine and methionine are fundamental building blocks for proteins, and their thiol groups are vital for the structure, conformation, and function of many enzymes. wikipedia.org
By inhibiting L-cysteine synthesis, S-benzyl-L-cysteine and its derivatives disrupt the entire cascade of intermediary metabolism for sulfur-containing amino acids. nih.gov The reduced availability of L-cysteine directly limits the production of methionine, glutathione (B108866), and various other essential metabolites. mdpi.com This disruption compromises numerous physiological processes, including protein synthesis and the plant's capacity to manage oxidative stress, ultimately affecting growth and development. nih.govresearchgate.net
Cysteine S-Conjugate β-Lyase Activity
Cysteine S-conjugate β-lyases are a group of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that play a significant role in the metabolism of cysteine S-conjugates. nih.govnih.gov These enzymes are not dedicated to a single substrate but can act on a wide range of L-cysteine S-conjugates, particularly those with a good leaving group attached to the sulfur atom. nih.govcreative-enzymes.com Their activity is of considerable interest as it can represent a bioactivation pathway for certain xenobiotics. nih.govresearchgate.net Mammalian β-lyases are often enzymes involved in general amino acid metabolism that catalyze β-elimination as a non-physiological side reaction. nih.gov S-benzyl-L-cysteine has been reported to be a substrate for β-lyase-mediated cleavage, yielding pyruvate (B1213749). google.comgoogle.com
The mechanism proceeds through several steps:
The enzyme, utilizing its PLP cofactor, catalyzes the cleavage of the C-S bond in the L-cysteine S-conjugate substrate. creative-enzymes.com This initial enzymatic step releases a thiol (RSH) and an aminoacrylate intermediate. nih.govnih.gov
The aminoacrylate is unstable and subsequently tautomerizes non-enzymatically to form an iminopropionate. nih.gov
Finally, the iminopropionate undergoes spontaneous hydrolysis to yield pyruvate and ammonia. nih.govwikipedia.org
This β-elimination pathway effectively diverts the cysteine S-conjugate away from the mercapturate pathway, which would typically lead to its excretion. nih.govresearchgate.net
Cysteine S-conjugate β-lyases exhibit broad substrate specificity, acting on various S-substituted cysteine conjugates. creative-enzymes.comuniprot.org Several mammalian PLP-dependent enzymes, including kynureninase and glutamine transaminase K, have been identified as possessing β-lyase activity. nih.govresearchgate.net The specific activity can vary depending on the enzyme, the substrate, and the tissue in which it is found. researchgate.net For example, with S-(2-benzothiazolyl)-L-cysteine as a substrate, about two-thirds of the total β-lyase activity in rat kidney cortex is found in the cytosolic fraction. researchgate.net
While extensive kinetic data for this compound itself is limited, data for its precursor and related analogues provide insight into the enzymatic interactions. The enzyme from Corynebacterium striatum cleaves S-benzyl-L-cysteine. uniprot.org Furthermore, studies on related enzymes that act on sulfoxides, such as N-acetyl-S-alkylcysteine sulfoxide (B87167) monooxygenase, show a clear affinity for S-benzyl derivatives.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Source |
|---|---|---|---|---|
| N-acetyl-S-alkylcysteine sulfoxide monooxygenase (CmoJ) | N-acetyl-S-benzyl-L-cysteine sulfoxide | 7.1 | 2.66 | uniprot.org |
| N-acetyl-S-alkylcysteine sulfoxide monooxygenase (CmoJ) | N-acetyl-S-(p-hydroxybenzyl)cysteine sulfoxide | 6.4 | 1.92 | uniprot.org |
| N-acetyl-S-alkylcysteine sulfoxide monooxygenase (CmoJ) | N-acetyl-S-(p-methoxybenzyl)cysteine sulfoxide | 4.76 | 1.73 | uniprot.org |
The reaction catalyzed by cysteine S-conjugate β-lyases does not always proceed without consequence to the enzyme itself. In some cases, the enzyme can be inactivated by the products of the reaction it catalyzes. nih.gov This process, known as syncatalytic inactivation or mechanism-based inactivation, is a crucial aspect of the enzyme's function and regulation. nih.govresearchgate.net
One proposed mechanism involves the reactive thiol fragment that is released during the β-elimination reaction. If this thiol is highly reactive, it can form a covalent bond with amino acid residues within the enzyme's active site, such as a lysine (B10760008) residue, leading to irreversible inactivation. researchgate.net Additionally, certain β-substituted amino acids, such as β-chloro-L-alanine and S-(2-nitrophenyl)-L-cysteine, have been identified as mechanism-based inactivators of kynureninase, an enzyme that exhibits β-lyase activity. google.com These substrates react with the enzyme to give pyruvate and ammonia, but a certain number of turnovers lead to the formation of an inactive enzyme complex. google.com The propensity for inactivation varies depending on the specific enzyme and the nature of the cysteine S-conjugate substrate. researchgate.net
O-Acetylserine(thiol) Lyase (OAS-TL) Inhibition by S-Benzyl-L-cysteine
O-Acetylserine(thiol) lyase (OAS-TL), a key enzyme in the cysteine synthase complex, is responsible for the synthesis of L-cysteine. preprints.orgmdpi.com This process is vital for plant growth as L-cysteine is a precursor to many essential sulfur-containing compounds. preprints.orgmdpi.com The inhibition of this enzyme can have significant impacts on plant physiology.
Non-Competitive Inhibition Kinetics of OAS-TL by S-Benzyl-L-cysteine
S-Benzyl-L-cysteine (SBC) has been identified as a non-competitive inhibitor of OAS-TL. nih.gov In silico studies have shown that SBC has a strong affinity for the active site of the enzyme. nih.gov Experimental data from in vitro assays using OAS-TL from Arabidopsis thaliana expressed in Escherichia coli confirmed this inhibitory action. nih.gov
The inhibition constants for SBC were determined to be:
Kic (competitive inhibition constant): 4.29 mM nih.gov
Kiu (uncompetitive inhibition constant): 5.12 mM nih.gov
| Inhibition Constant | Value (mM) | Reference |
|---|---|---|
| Kic | 4.29 | nih.gov |
| Kiu | 5.12 | nih.gov |
Impact on L-Cysteine Biosynthesis Pathways
The inhibition of OAS-TL by SBC directly disrupts the biosynthesis of L-cysteine. mdpi.comnih.gov This disruption has been shown to have significant consequences for plant growth and development. mdpi.comnih.gov By limiting the availability of L-cysteine, SBC compromises the assimilation of sulfur, a critical element for the synthesis of proteins, coenzymes, and other sulfated compounds. nih.govnih.gov
Studies on various plant species, including maize and Ipomoea grandifolia, have demonstrated that exposure to SBC leads to reduced growth. mdpi.comnih.gov This growth inhibition is a direct result of the diminished L-cysteine synthesis. nih.gov As evidence of this mechanism, supplementing the growth medium with L-cysteine was found to alleviate the inhibitory effects of SBC on plant growth. nih.gov The lack of assimilated sulfur can cause stunted growth and chlorosis, especially in younger plants. mdpi.com
Furthermore, the inhibition of L-cysteine biosynthesis by SBC has been shown to impair photosynthesis by affecting gas exchange and chlorophyll (B73375) a fluorescence. preprints.orgmdpi.com This is hypothesized to be due to dysfunctions in sulfur-containing components of the photosynthetic electron transport chain, such as the cytochrome b6f complex, ferredoxin, and iron-sulfur (Fe-S) centers. mdpi.comnih.gov This disruption leads to a decrease in photosynthetic efficiency and an increase in oxidative stress. preprints.orgmdpi.com
Alliinase (Cysteine Sulfoxide Lyase) Enzymology
Alliinase (EC 4.4.1.4), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a cysteine sulfoxide lyase. nih.govnih.gov This enzyme is responsible for the characteristic flavors and odors of Allium species like garlic and onions. wikipedia.org It catalyzes the cleavage of the carbon-sulfur bond in S-alk(en)yl-L-cysteine sulfoxides. mdpi.comitjfs.com
Kinetic Studies with S-Benzyl-L-cysteine Sulfoxide as a Substrate
S-Benzyl-L-cysteine sulfoxide has been identified as a natural substrate for alliinase found in the medicinal plant Petiveria alliacea. nih.govoup.com Kinetic studies have revealed that both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are dependent on the structure of the substrate. nih.govresearchgate.net The alliinase from P. alliacea shows a preference for its naturally occurring substrates, including S-benzyl-L-cysteine sulfoxide. nih.govresearchgate.net
The activation energy for the reaction of this alliinase with S-benzyl-L-cysteine sulfoxide is 64.6 kJ mol-1. nih.govoup.comresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy | 64.6 kJ mol-1 | nih.govoup.comresearchgate.net |
Enzyme Structure-Function Relationships and Cofactor Roles
Alliinase is a glycoprotein (B1211001) that exists as a homodimer. nih.gov The alliinase isolated from Petiveria alliacea is a heteropentameric glycoprotein. nih.gov It is composed of two alpha-subunits, one beta-subunit, one gamma-subunit, and one delta-subunit, with the alpha- and beta-subunits being glycosylated. nih.gov
The enzyme relies on pyridoxal 5'-phosphate (PLP) as a cofactor for its catalytic activity. nih.govwikipedia.org The PLP cofactor is covalently bound to a lysine residue in the active site of the enzyme, forming an internal aldimine. researchgate.net The active site is located at the interface of the dimer and includes residues from both subunits. researchgate.net The structure of the active site cavity in the apo-form (without the cofactor) is very similar to the holo-form (with the cofactor). nih.gov
Biosynthesis of Thiosulfinates and Sulfenic Acids
The enzymatic reaction catalyzed by alliinase on S-alk(en)yl-L-cysteine sulfoxides, such as S-benzyl-L-cysteine sulfoxide, results in the formation of sulfenic acids, pyruvic acid, and ammonia. mdpi.comitjfs.comoup.com The sulfenic acids are highly reactive and unstable intermediates. nih.govresearchgate.net
These sulfenic acids then undergo a spontaneous condensation reaction, where two molecules combine to form a thiosulfinate. itjfs.comnih.govresearchgate.net For instance, the reaction of alliinase with S-benzyl-L-cysteine sulfoxide produces S-benzyl phenylmethanethiosulfinate. nih.govoup.com This process is the basis for the production of biologically active compounds like allicin (B1665233) from alliin (B105686) in garlic. nih.govwikipedia.org The formation of thiosulfinates is a non-enzymatic step that follows the initial enzymatic cleavage by alliinase. mdpi.com
Flavin-Containing Monooxygenase (FMO) and Cytochrome P450 Mediated Oxidations
The oxidation of sulfur-containing compounds is a critical metabolic process. For cysteine S-conjugates like S-Benzyl-L-cysteine, this transformation is primarily mediated by specific enzyme families, with Flavin-Containing Monooxygenases (FMOs) playing a prominent role.
The enzymatic S-oxidation of S-Benzyl-L-cysteine (SBC) results in the formation of its corresponding sulfoxide, S-Benzyl-L-cysteine sulfoxide. sigmaaldrich.comresearchgate.net This reaction is catalyzed by a cysteine conjugate S-oxidase activity found predominantly in the microsomal fractions of the liver and kidney. researchgate.net Studies have provided clear evidence that this S-oxidase activity is associated with Flavin-Containing Monooxygenases (FMOs). researchgate.net Specifically, FMO1 has been directly linked to the S-oxidase activity for several cysteine S-conjugates, including S-Benzyl-L-cysteine. nih.gov
| Substrate | Enzyme System | Primary Product | Key Findings |
|---|---|---|---|
| S-Benzyl-L-cysteine | Cysteine conjugate S-oxidase (FMO-associated) in liver and kidney microsomes | S-Benzyl-L-cysteine sulfoxide | Reaction is NADPH-dependent; No this compound detected. sigmaaldrich.comresearchgate.net Cytochrome P-450 inhibitors do not affect the reaction rate. researchgate.net |
The oxidation of the sulfur atom in S-Benzyl-L-cysteine creates a new chiral center, allowing for the formation of two diastereomeric sulfoxides. The enzymatic nature of this oxidation often results in stereoselectivity, where one diastereomer is preferentially produced. Different FMO isoforms have been shown to exhibit distinct stereoselectivities in the sulfoxidation of various substrates. For example, in the case of methionine sulfoxidation, cDNA-expressed rabbit FMO1, FMO2, and FMO3 each produce different diastereomeric ratios of methionine sulfoxide. researchgate.net FMO3, in particular, formed the d-sulfoxide in nearly 8-fold higher concentrations than the l-diastereomer. researchgate.net
Similarly, studies on plant-based FMOs have demonstrated high stereoselectivity. A flavin-containing monooxygenase identified in garlic (AsFMO1) catalyzes the S-oxygenation of S-allyl-L-cysteine to almost exclusively yield one specific stereoisomer of alliin (S-allyl-L-cysteine sulfoxide). researchgate.net This indicates that the specific FMO isoform involved in the metabolism of S-Benzyl-L-cysteine likely dictates the stereochemical outcome of the resulting sulfoxide.
Kynureninase Interactions
Kynureninase is a pyridoxal-5'-phosphate (PLP) dependent enzyme involved in the tryptophan catabolism pathway. nih.gov Certain analogues of S-Benzyl-L-cysteine, particularly sulfones, have been identified as potent inhibitors of this enzyme.
S-aryl-L-cysteine sulfones have been investigated as inhibitors of kynureninase. nih.gov These compounds are proposed to act as potent inhibitors because they are structural analogues of a putative gem-diolate intermediate formed during the normal enzymatic reaction catalyzed by kynureninase. nih.gov
The inhibitory potency of these compounds can vary significantly depending on substitutions on the aryl ring and the species from which the enzyme is derived. A key example is S-(2-aminophenyl)-L-cysteine sulfone, which was found to be a considerably potent inhibitor of bacterial kynureninase from Pseudomonas fluorescens, with a reported inhibition constant (Ki) of approximately 70 nM. google.com The formation of the sulfone from the corresponding sulfide enhances inhibitory activity; S-(2-aminophenyl)-L-cysteine showed a Ki of 2.2 μM, a 318-fold decrease in potency compared to its sulfone counterpart. google.com
However, the same compound, S-(2-aminophenyl)-L-cysteine S,S-dioxide (sulfone), is a relatively weak inhibitor of rat liver kynureninase, with a Ki value of 10 μM. nih.govresearchgate.net This highlights a significant species-dependent difference in inhibitor potency. For the human enzyme, the presence of a 3-hydroxy group on the phenyl ring appears critical for strong binding. researchgate.net
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| S-(2-aminophenyl)-L-cysteine sulfone (S,S-dioxide) | Pseudomonas fluorescens | ~70 nM | google.com |
| S-(2-aminophenyl)-L-cysteine sulfone (S,S-dioxide) | Rat Liver | 10 μM | nih.govresearchgate.net |
| S-(2-aminophenyl)-L-cysteine | Pseudomonas fluorescens | 2.2 μM | google.com |
Molecular and Cellular Mechanisms of Action of S Benzyl L Cysteine Sulfone and Its Analogues
Effects on Cellular Bioenergetics and Redox Homeostasis
The interaction of S-Benzyl-L-cysteine Sulfone (SBCS) and its analogues with cellular energy processes and the delicate balance of redox states is a critical aspect of their biological activity. These compounds have been shown to disrupt fundamental cellular functions, leading to significant physiological consequences, particularly in plant systems.
Induction of Oxidative Stress and Reactive Oxygen Species Generation
This compound and its precursor, S-Benzyl-L-cysteine (SBC), are known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). This disruption of cellular redox homeostasis is a key element of their phytotoxic effects. In plant studies, treatment with the analogue SBC has been shown to significantly increase markers of lipid peroxidation. For instance, levels of malondialdehyde and conjugated dienes, which indicate cellular damage from oxidative stress, were reported to increase by 30% and 61%, respectively, in plants treated with SBC. The generation of ROS is a consequence of the disruption of metabolic pathways, including the inhibition of enzymes involved in sulfur assimilation. This leads to a state of oxidative stress that can impair growth and photosynthetic capacity.
The table below, derived from studies on the analogue S-Benzyl-L-cysteine, illustrates the impact on markers of oxidative stress.
| Oxidative Stress Marker | Control | S-Benzyl-L-cysteine Treated | Percentage Increase |
| Reactive Oxygen Species | Baseline | Increased | 55% |
| Malondialdehyde | Baseline | Increased | 30% |
| Conjugated Dienes | Baseline | Increased | 61% |
Note: Data presented is from studies on S-Benzyl-L-cysteine (SBC), an analogue of this compound. mdpi.comresearchgate.net
Disruption of Photosynthetic Electron Transport Chain Components
This compound and its analogues can significantly impair photosynthesis by disrupting the photosynthetic electron transport chain. mdpi.com This interference leads to a reduction in the rate of CO₂ assimilation and contributes to the generation of ROS. Studies on the analogue S-Benzyl-L-cysteine have demonstrated a notable decrease in the efficiency of photosystem II (PSII), as evidenced by reductions in the maximum fluorescence yield (Fm) and variable fluorescence (Fv) by 14% and 15%, respectively. mdpi.com This indicates damage to the photosynthetic apparatus. mdpi.com
The disruption extends to other components of the electron transport chain, including the cytochrome b6f complex and ferredoxin, which are crucial for electron flow and the generation of ATP and NADPH. mdpi.comnih.gov The inhibition of sulfur assimilation by these compounds is thought to be a primary cause of these dysfunctions, as sulfur is an essential component of iron-sulfur (Fe-S) centers within these photosynthetic complexes. mdpi.com
The following table summarizes the inhibitory effects on key photosynthetic parameters based on research on the analogue S-Benzyl-L-cysteine.
| Photosynthetic Parameter | Description | Percentage Decrease |
| PNmax | Light-saturated net photosynthetic rate | 24% |
| Vcmax | Maximum carboxylation rate of Rubisco | 23% |
| J | Electron transport rate | 19% |
| TPU | Triose phosphate (B84403) utilization | 20% |
| ΦPSII | Quantum yield of photosystem II photochemistry | 19% |
| ETR | Electron transport rate through PSII | 19% |
| Fv/Fm | Maximum quantum efficiency of PSII | 15% |
Note: Data presented is from studies on S-Benzyl-L-cysteine (SBC), an analogue of this compound. mdpi.comresearchgate.net
Modulation of Enzyme Activities and Protein Function
The biological effects of this compound and its analogues are also mediated through their interaction with and modulation of various enzymes and proteins, leading to widespread cellular impacts.
Interactions with Signaling Pathways
The cellular effects of this compound and its analogues are also linked to their interactions with various signaling pathways. While specific signaling cascades directly modulated by the sulfone are not extensively detailed in the available literature, the known enzymatic interactions provide clues to its potential signaling roles. The metabolism of this compound by enzymes like cysteine conjugate S-oxidase can lead to the formation of reactive intermediates that may interact with signaling molecules. Furthermore, the induction of oxidative stress is a well-known trigger for a variety of cellular signaling pathways aimed at mitigating cellular damage and restoring homeostasis.
Investigation of Neurobiological Mechanisms
The neurobiological mechanisms of this compound and its analogues, particularly sulfur-containing amino acids like S-allyl-L-cysteine (SAC), have been investigated for their neuroprotective potential. Research indicates that the beneficial effects of these compounds extend beyond simple antioxidant activity. researchgate.netnih.gov Studies have demonstrated that SAC provides significant protection against neurotoxicity induced by endoplasmic reticulum (ER) stress in cultured rat hippocampal neurons and organotypic hippocampal slice cultures. researchgate.netnih.gov ER stress is implicated in a variety of neurological disorders, including brain ischemia, Alzheimer's disease, and Parkinson's disease. researchgate.netnih.gov
Analogues of SAC, such as S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have also been shown to possess potent neuroprotective properties. nih.govspandidos-publications.com In fact, studies on cultured rat hippocampal neurons revealed that the protective effects of SEC and SPC against ER stress-induced neurotoxicity were more potent than those of SAC. nih.govspandidos-publications.com Furthermore, these cysteine-containing compounds have demonstrated neuroprotective capabilities in animal models of neurodegenerative diseases. For instance, SAC, SEC, and SPC have been shown to decrease the production of amyloid-β peptide in the brains of mice in a model of aging. nih.govspandidos-publications.com They have also been observed to protect dopaminergic neurons from injury in a murine model of Parkinson's disease, suggesting a broad range of action within the central nervous system. researchgate.netnih.gov A central aspect of their neuroprotective mechanism appears to be the direct suppression of calpain activity. nih.govspandidos-publications.com
Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Glutamate)
Cysteine-containing compounds and their metabolites can significantly modulate key neurotransmitter systems, including the glutamate (B1630785) and dopamine pathways. L-cysteine sulfinate, a structural analogue, has been proposed as a potential neurotransmitter itself, as it interacts with specific high-affinity receptor sites in the brain. nih.gov Research has shown L-cysteine sulfinate to be a more potent inhibitor of binding at these sites than L-glutamate, indicating a strong interaction with excitatory pathways. nih.gov Furthermore, L-cysteine sulfinic acid acts as an endogenous agonist of metabotropic glutamate receptors (mGluRs) that are linked to the activation of the enzyme phospholipase D (PLD). plos.org This signaling pathway is a point of convergence for both glutamatergic and dopaminergic systems. plos.org
The interplay with the dopamine system is critical. The neuroprotective effects of hydrophilic cysteine-containing compounds have been specifically noted in the context of dopaminergic neuron injury in models of Parkinson's disease. nih.gov L-cysteine can also directly alter the oxidation chemistry of dopamine, a process of potential relevance to the pathology of idiopathic Parkinson's disease. nih.gov
Another layer of modulation comes from hydrogen sulfide (B99878) (H₂S), a gasotransmitter produced endogenously from L-cysteine by enzymes like cystathionine-β-synthase (CBS). mdpi.comphysiology.orgmdpi.com In the central nervous system, H₂S functions as a neuromodulator and has been shown to augment synaptic neurotransmission and glutamate release, further highlighting the influence of cysteine metabolism on excitatory signaling. physiology.org
Table 1: Effects of Cysteine-Related Compounds on Neurotransmitter Systems
| Compound/Metabolite | Target System | Observed Effect | Reference |
|---|---|---|---|
| L-Cysteine Sulfinate | Excitatory Receptors | Binds to specific receptors with high affinity; more potent than L-glutamate in binding inhibition. | nih.gov |
| L-Cysteine Sulfinic Acid | Glutamate System | Acts as an agonist of metabotropic glutamate receptors (mGluRs) linked to phospholipase D (PLD). | plos.org |
| Cysteine-Containing Compounds (General) | Dopamine System | Exert neuroprotective effects on dopaminergic neurons in Parkinson's disease models. | nih.gov |
| L-Cysteine | Dopamine Chemistry | Diverts the oxidation pathway of dopamine, scavenging the o-quinone product. | nih.gov |
Calpain Activity Modulation by Cysteine-Containing Compounds
Calpains are a family of calcium-dependent cysteine proteases that, under normal conditions, are involved in cellular processes like signal transduction and cell motility through limited proteolysis of substrate proteins. d-nb.infoigakuken.or.jpresearchgate.net However, the inappropriate activation of calpain due to excessive intracellular calcium levels is implicated in the pathology of various human disorders, including neurodegenerative diseases like Alzheimer's and cerebral ischemia. researchgate.net The modulation of calpain activity therefore represents a key therapeutic strategy.
A primary neuroprotective mechanism of S-allyl-L-cysteine (SAC) and its analogues is the direct inhibition of calpain. spandidos-publications.com Research has demonstrated that SAC's ability to protect neurons from ER stress-induced death is attributable, at least in part, to its direct suppression of calpain activity. nih.govspandidos-publications.com This inhibition occurs via the binding of SAC to the Ca²⁺-binding domain of the calpain enzyme. nih.govspandidos-publications.com In cell-free assays, SAC was shown to inhibit calpain activity in a concentration-dependent manner. spandidos-publications.com
Structure-activity relationship studies reveal that modifications to the side-chain of cysteine analogues influence their neuroprotective potency. The side-chain-modified derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) were found to be even more potent than SAC in protecting cultured rat hippocampal neurons from ER stress-induced neurotoxicity, suggesting that the nature of the S-alkyl group is a key determinant of this biological activity. nih.govspandidos-publications.com
Table 2: Comparative Neuroprotective Potency of Cysteine-Containing Compounds via Calpain Modulation
| Compound | Relative Potency against ER Stress-Induced Neurotoxicity | Mechanism of Action | Reference |
|---|---|---|---|
| S-allyl-L-cysteine (SAC) | Effective | Direct inhibition of calpain activity by binding to its Ca²⁺-binding domain. | nih.govspandidos-publications.com |
| S-ethyl-L-cysteine (SEC) | More potent than SAC | Presumed to be a more effective inhibitor of calpain activity. | nih.govspandidos-publications.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| S-allyl-L-cysteine (SAC) |
| S-ethyl-L-cysteine (SEC) |
| S-propyl-L-cysteine (SPC) |
| L-cysteine |
| L-cysteine sulfinate |
| L-cysteine sulfinic acid |
| Dopamine |
| L-glutamate |
| Hydrogen Sulfide (H₂S) |
| Calpeptin |
| ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal) |
| PD150606 |
| Homocysteine |
| Cystathionine |
Toxicological Research and Implications of S Benzyl L Cysteine Sulfone and Analogues
Mechanisms of Phytotoxicity
S-Benzyl-L-cysteine (SBC), a precursor to S-Benzyl-L-cysteine sulfone, has been identified as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an essential enzyme in the cysteine synthase complex responsible for L-cysteine biosynthesis in plants. mdpi.comresearchgate.netsciety.org By disrupting this pathway, SBC and its analogues can induce significant phytotoxic effects, impairing plant growth and critical physiological processes. mdpi.comsciety.orgresearchgate.net
Impairment of Plant Growth and Development
The inhibition of OAS-TL by SBC leads to a deficiency in L-cysteine, a fundamental component for the synthesis of proteins and other sulfur-containing compounds vital for plant development. mdpi.comsciety.org This disruption of sulfur assimilation directly results in stunted growth. researchgate.net Studies on Ipomoea grandifolia have demonstrated that exposure to SBC leads to observable growth reduction and chlorosis, particularly in the true leaves. researchgate.net The compromised ability to produce essential sulfur-containing biomolecules, such as the iron-sulfur (Fe-S) centers, ferredoxin, and the cytochrome b6f complex, undermines the entire photosynthetic electron transport chain, leading to diminished growth. mdpi.comsciety.orgresearchgate.net
Effects on Gas Exchange and Chlorophyll (B73375) Fluorescence in Plants
The phytotoxicity of S-Benzyl-L-cysteine extends to significant disruptions in photosynthesis. mdpi.com Exposure to SBC has been shown to negatively impact gas exchange parameters and chlorophyll a fluorescence, indicating damage to the photosynthetic apparatus. mdpi.comresearchgate.netresearchgate.net
In studies with Ipomoea grandifolia, SBC treatment resulted in substantial decreases across several key photosynthetic metrics. mdpi.comresearchgate.netsciety.org These reductions indicate a compromised capacity for CO2 assimilation and electron transport, ultimately hindering the plant's ability to produce energy through photosynthesis. mdpi.com
The following interactive table summarizes the observed effects of SBC on key photosynthetic and oxidative stress parameters in Ipomoea grandifolia.
| Parameter | Type | Organ/Process Affected | Observed Effect | Percentage Change (%) | Reference |
| Photosynthetic Parameters | |||||
| Light-saturated net photosynthetic rate (PNmax) | Gas Exchange | Photosynthesis | Decrease | 24 | mdpi.comresearchgate.netsciety.org |
| Light-saturation point (LSP) | Gas Exchange | Photosynthesis | Decrease | 22 | mdpi.comresearchgate.netsciety.org |
| Maximum carboxylation rate of Rubisco (Vcmax) | Gas Exchange | Photosynthesis | Decrease | 23 | mdpi.comresearchgate.netsciety.org |
| Electron transport rate (J) | Gas Exchange | Photosynthesis | Decrease | 19 | mdpi.comresearchgate.netsciety.org |
| Triose phosphate (B84403) utilization (TPU) | Gas Exchange | Photosynthesis | Decrease | 20 | mdpi.comresearchgate.netsciety.org |
| Stomatal conductance (gs) | Gas Exchange | Photosynthesis | Decrease | 34 | mdpi.comresearchgate.netsciety.org |
| Quantum yield of photosystem II photochemistry (ϕPSII) | Chlorophyll Fluorescence | Photosystem II | Decrease | 19 | mdpi.comresearchgate.netsciety.org |
| Electron transport rate through PSII (ETR) | Chlorophyll Fluorescence | Photosystem II | Decrease | 19 | mdpi.comresearchgate.netsciety.org |
| Photochemical quenching coefficient (qP) | Chlorophyll Fluorescence | Photosystem II | Decrease | 12 | mdpi.comresearchgate.netsciety.org |
| Maximum fluorescence yield (Fm) | Chlorophyll Fluorescence | Photosynthetic Apparatus | Decrease | 14 | mdpi.comresearchgate.netsciety.org |
| Variable fluorescence (Fv) | Chlorophyll Fluorescence | Photosynthetic Apparatus | Decrease | 15 | mdpi.comresearchgate.netsciety.org |
| Chlorophyll (SPAD index) | Pigment Content | Photosynthetic Apparatus | Decrease | 15 | mdpi.comresearchgate.netsciety.org |
| Oxidative Stress Markers | |||||
| Malondialdehyde | Lipid Peroxidation | Roots | Increase | 30 | researchgate.netsciety.org |
| Reactive oxygen species | Oxidative Stress | Roots | Increase | 55 | researchgate.netresearchgate.net |
| Conjugated dienes | Lipid Peroxidation | Roots | Increase | 61 | researchgate.netsciety.org |
Neurotoxicological Investigations of Cysteine Derivatives
While the phytotoxicity of this compound and its analogues is a primary area of research, the neurotoxic potential of related cysteine derivatives, particularly L-cysteine itself, has also been investigated.
Mechanisms of L-Cysteine Excitotoxicity
L-cysteine has been shown to exhibit neurotoxic properties, primarily by acting as an excitotoxin. nih.govresearchgate.netnih.gov Its neurotoxicity is largely mediated through the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. nih.govresearchgate.netnih.gov Although L-cysteine lacks the typical structure of an excitotoxin, it can potentiate the influx of calcium ions (Ca2+) triggered by NMDA, an effect that can be blocked by NMDA antagonists. researchgate.net The excitotoxic potency of L-cysteine is significantly enhanced in the presence of bicarbonate ions. nih.govwustl.edu
Several mechanisms have been proposed to explain L-cysteine's excitotoxic effects, including:
Chelation of Zinc ions (Zn2+): By chelating Zn2+, which normally blocks the NMDA receptor-ionophore, L-cysteine can lead to its overactivation. researchgate.netresearchgate.net
Direct Interaction with NMDA Receptor Redox Sites: L-cysteine may directly interact with the redox-sensitive sites on the NMDA receptor. researchgate.net
Generation of Free Radicals: The autoxidation of L-cysteine can produce reactive oxygen species (ROS), contributing to neuronal damage. researchgate.net
Formation of Toxic Oxidized Cysteine Derivatives
The oxidation of cysteine can lead to the formation of more potent neurotoxic compounds. researchgate.netresearchgate.net The thiol group of cysteine is susceptible to oxidation, forming various derivatives, including sulfenic acid (RSOH), sulfinic acid (RSO2H), and sulfonic acid (RSO3H). wikipedia.orgnih.govfrontiersin.org The formation of these oxidized derivatives is a key aspect of both normal cellular signaling and pathological processes. frontiersin.orgnih.gov
Under conditions of oxidative stress, the irreversible oxidation of cysteine to its sulfinic and sulfonic acid forms can occur. nih.gov These highly oxidized derivatives, such as L-cysteine-sulfinic acid, possess direct excitotoxic properties. researchgate.net The accumulation of such oxidized protein conformers is associated with aging and may play a role in the development of amyloid formations in neurodegenerative diseases. nih.gov Research suggests that even the oxidation of a single cysteine residue can be sufficient to destabilize a protein and promote aggregation. nih.gov
Role in Xenobiotic Metabolism and Detoxification Pathways
S-aryl-L-cysteine derivatives, including S-benzyl-L-cysteine, are important compounds for studying the metabolic pathways of foreign compounds (xenobiotics). google.com The metabolism of this compound primarily occurs in the liver and kidneys.
A key enzyme in this process is cysteine conjugate S-oxidase, which is predominantly located in the microsomal fractions of these organs. This enzyme catalyzes the oxidation of S-benzyl-L-cysteine to its sulfoxide (B87167) form, a critical step in the detoxification pathway for sulfur-containing compounds. This reaction facilitates their subsequent metabolism and excretion.
Furthermore, in some bacteria, a cysteine salvage pathway exists to recover cysteine from S-alkylated forms, which can be generated during the detoxification of various electrophiles. uniprot.orgdrugbank.comnih.gov This pathway involves the cleavage of N-acetyl-S-benzyl-L-cysteine sulfoxide, demonstrating the diverse metabolic roles of these compounds across different organisms. uniprot.orgdrugbank.comnih.gov
Cysteine Conjugate S-Oxidation and β-Lyase Pathways
The metabolic pathways of S-benzyl-L-cysteine and its analogues are of significant toxicological interest, primarily involving two key enzymatic processes: S-oxidation and the cysteine conjugate β-lyase pathway. These pathways can lead to either detoxification or bioactivation of the parent compound.
The S-oxidation of cysteine S-conjugates is a critical step in their metabolism. Rabbit liver microsomes have been shown to catalyze the NADPH- and time-dependent S-oxidation of S-benzyl-L-cysteine (SBC) to its corresponding sulfoxide. researchgate.net This reaction is largely mediated by flavin-containing monooxygenases (FMOs), with studies using cDNA-expressed rabbit FMO isoforms identifying FMO1 and FMO3 as catalysts for SBC S-oxidation. researchgate.net The sulfur atom in SBC is sufficiently nucleophilic to be a good substrate for FMOs. researchgate.net The initial product, S-benzyl-L-cysteine sulfoxide, can be further oxidized to this compound. Cysteine conjugate S-oxidase, found in the microsomal fractions of rat liver and kidney, is a key enzyme that catalyzes the oxidation of cysteine S-conjugates to their sulfoxides, a crucial step in their metabolic processing.
Subsequent to S-oxidation, or as an alternative metabolic route for the initial cysteine conjugate, the β-lyase pathway can become involved. Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates. wikipedia.orgnih.gov This β-elimination reaction yields pyruvate (B1213749), ammonia, and a sulfur-containing fragment (a thiol). nih.gov While many enzymes with roles in amino acid metabolism exhibit β-lyase activity as a secondary function, this pathway is toxicologically significant. nih.gov If the resulting thiol is reactive, the β-lyase pathway serves as a bioactivation mechanism, leading to cellular toxicity. nih.gov S-benzyl-L-cysteine sulfoxide, also known as petiveriin, is a substrate for alliinase, a type of C-S lyase found in Petiveria alliacea, which mediates the formation of thiosulfinates. nih.govnih.gov In bacteria, such as Corynebacterium striatum, a cysteine-S-conjugate beta-lyase has been identified that cleaves S-benzyl-L-cysteine. scbt.com
The interplay between the S-oxidation and β-lyase pathways determines the ultimate biological effect of S-benzyl-L-cysteine and its analogues. While S-oxidation to the sulfoxide is often a step towards detoxification and excretion, the β-lyase pathway can generate reactive intermediates capable of causing cellular damage.
Table 1: Enzymes Involved in the Metabolism of S-Benzyl-L-cysteine and its Analogues
| Enzyme | Substrate(s) | Product(s) | Pathway | Source Organism/Tissue |
|---|---|---|---|---|
| Flavin-containing monooxygenase 1 (FMO1) | S-benzyl-L-cysteine | S-benzyl-L-cysteine sulfoxide | S-Oxidation | Rabbit (cDNA-expressed) researchgate.net |
| Flavin-containing monooxygenase 3 (FMO3) | S-benzyl-L-cysteine | S-benzyl-L-cysteine sulfoxide | S-Oxidation | Rabbit (cDNA-expressed) researchgate.net |
| Cysteine conjugate S-oxidase | S-benzyl-L-cysteine | S-benzyl-L-cysteine sulfoxide | S-Oxidation | Rat liver and kidney microsomes |
| Cysteine S-conjugate β-lyase | S-benzyl-L-cysteine | Pyruvate, Ammonia, Thiol | β-Lyase | Corynebacterium striatum scbt.com |
| Alliinase (C-S lyase) | S-benzyl-L-cysteine sulfoxide | S-benzyl phenylmethanethiosulfinate | β-Lyase | Petiveria alliacea nih.govnih.gov |
Formation of Protein Adducts and Mercapturic Acids
The metabolic processing of S-benzyl-L-cysteine and its S-oxidized derivatives can lead to the formation of mercapturic acids, which are typically excreted, or highly reactive intermediates that can form protein adducts, contributing to toxicity.
The mercapturic acid pathway is a major detoxification route for a wide array of xenobiotics. nih.gov This pathway involves the initial conjugation of an electrophilic compound with glutathione (B108866), which is subsequently metabolized to a cysteine S-conjugate. This conjugate is then N-acetylated by cysteine S-conjugate N-acetyltransferase to form an N-acetyl-L-cysteine S-conjugate, commonly known as a mercapturic acid. nih.govchemrxiv.org S-benzyl-L-cysteine is a substrate for this N-acetylation step, leading to the formation of S-benzyl-N-acetyl-L-cysteine (benzylmercapturic acid). chemrxiv.orgnih.gov Studies have shown that administration of S-benzyl-L-cysteine to marmosets results in the urinary excretion of the corresponding N-acetyl sulfoxide (mercapturic acid sulfoxide), indicating that both S-oxidation and N-acetylation occur. researchgate.net The detection of S-benzyl-N-acetyl-L-cysteine in the urine of workers exposed to toluene (B28343) confirms this metabolic pathway in humans, where toluene is metabolized to a reactive intermediate that conjugates with glutathione, eventually yielding the benzylmercapturic acid. nih.gov
While the formation of mercapturic acids is generally a detoxification process, the intermediates of the metabolic cascade can be reactive. The bioactivation of certain cysteine S-conjugates via the cysteine conjugate β-lyase pathway is a significant toxicological concern. nih.gov The β-lyase-catalyzed cleavage of a cysteine S-conjugate generates a reactive thiol fragment. nih.gov If this thiol is unstable, it can readily bind to cellular macromolecules, including proteins, forming protein adducts. This covalent modification can impair protein function, leading to cellular dysfunction and toxicity. The formation of such reactive intermediates is particularly implicated in the nephrotoxicity of some halogenated cysteine S-conjugates. nih.gov Although direct evidence for protein adduct formation specifically from this compound is not extensively detailed, the established mechanism of the β-lyase pathway suggests that if the sulfone is a substrate, the resulting benzylsulfinyl or related reactive species could potentially form adducts with proteins.
Table 2: Metabolites of S-Benzyl-L-cysteine
| Metabolite | Metabolic Pathway | Significance | Organism/Study Type |
|---|---|---|---|
| S-benzyl-L-cysteine sulfoxide | S-Oxidation | Intermediate, Substrate for β-lyase | Rabbit, Rat researchgate.net |
| S-benzyl-N-acetyl-L-cysteine (Benzylmercapturic acid) | Mercapturic Acid Pathway | Detoxification product, Biomarker of exposure | Human, In vitro chemrxiv.orgnih.gov |
| N-acetyl-S-benzyl-L-cysteine sulfoxide | S-Oxidation & Mercapturic Acid Pathway | Detoxification product | Marmoset researchgate.net |
| Thiol fragment, Pyruvate, Ammonia | β-Lyase Pathway | Potentially reactive species (thiol), End products | Corynebacterium striatum nih.govscbt.com |
Potential Applications and Therapeutic Research Mechanistic Focus
Development of Novel Herbicidal Agents
The unique biochemical properties of S-Benzyl-L-cysteine sulfone and its related precursors are being explored for the development of new herbicidal agents. The primary mechanism focuses on disrupting essential metabolic pathways in plants, specifically the synthesis of sulfur-containing amino acids.
Research has identified the sulfur assimilation pathway as a viable target for herbicides. S-Benzyl-L-cysteine (SBC), the precursor to this compound, has been identified as a potent inhibitor of O-acetylserine(thiol) lyase (OAS-TL), a critical enzyme in this pathway. mdpi.comresearchgate.net OAS-TL is part of the cysteine synthase complex and is responsible for the final step in L-cysteine biosynthesis, a crucial amino acid for plant growth and development. mdpi.com
The inhibition of OAS-TL by compounds like SBC leads to a cascade of detrimental effects on the plant's physiology. By limiting the availability of L-cysteine and assimilated sulfur, the synthesis of essential proteins, prosthetic groups, and key components of the photosynthetic machinery is disrupted. nih.gov Studies on maize (Zea mays) and morning glory (Ipomoea grandifolia) have demonstrated that exposure to SBC results in:
Impaired Photosynthesis: A diminished rate of CO2 assimilation due to both stomatal and non-stomatal limitations. nih.gov This includes the suppression of crucial elements in the photosynthetic electron transport chain, such as photosystems I and II, the cytochrome b6f complex, and ATP synthase, many of which contain sulfur-based prosthetic groups. mdpi.comresearchgate.netnih.gov
Oxidative Stress: The diminished electron flow rate leads to a significant increase in reactive oxygen species (ROS), causing cellular damage. researchgate.netnih.gov
These findings underscore the potential of targeting the sulfur assimilation pathway with inhibitors like S-Benzyl-L-cysteine and its sulfone derivative as a promising strategy for creating a new class of selective herbicides. mdpi.comresearchgate.net
Table 1: Effects of S-Benzyl-L-cysteine (SBC) on Photosynthetic Parameters and Oxidative Stress in Plants
| Parameter | Plant Species | Observation | Reference |
| Gas Exchange | Ipomoea grandifolia | Impaired, indicating compromised photosynthesis. | mdpi.comresearchgate.net |
| Chlorophyll (B73375) a Fluorescence | Ipomoea grandifolia | Impaired, indicating damage to the photosynthetic apparatus. | mdpi.comresearchgate.net |
| Maximum Fluorescence Yield (Fm) | Ipomoea grandifolia | Decreased by 14%. | researchgate.net |
| Variable Fluorescence (Fv) | Ipomoea grandifolia | Decreased by 15%. | researchgate.net |
| CO₂ Assimilation | Maize (Zea mays) | Diminished rate. | nih.gov |
| Reactive Oxygen Species (ROS) | Maize (Zea mays) | Substantial increase in levels within leaves. | nih.gov |
| Oxidative Stress Markers | Ipomoea grandifolia | Increased malondialdehyde (30%), ROS (55%), and conjugated dienes (61%). | mdpi.comresearchgate.net |
Neuroprotective Strategies Based on Cysteine Analogues
Cysteine and its analogues are integral to cellular redox homeostasis, and their dysregulation is linked to several neurodegenerative disorders. nih.gov Research into cysteine derivatives, particularly sulfur-substituted compounds like S-allyl-L-cysteine (SAC), has revealed significant neuroprotective potential, offering a blueprint for therapeutic strategies. scienceopen.comnih.gov
The disruption of cysteine metabolism and the resulting oxidative stress are common factors in the pathology of conditions like Alzheimer's, Parkinson's, and Huntington's disease. nih.govscienceopen.com Cysteine analogues have shown promise in counteracting these processes. For instance, SAC and its derivatives, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have demonstrated neuroprotective effects in various experimental models. scienceopen.com These compounds have been shown to protect dopaminergic neurons and decrease the production of amyloid-β peptide, a key component of the amyloid plaques found in Alzheimer's disease. scienceopen.comnih.gov The therapeutic potential lies in restoring the balance of cysteine metabolism, which is crucial for neuronal health and mitigating the widespread impact of "cysteine stress" in the brain. nih.gov
Endoplasmic reticulum (ER) stress is a pathological condition implicated in a wide range of neurodegenerative diseases. scienceopen.com It can lead to the activation of calpain, a calcium-dependent cysteine protease, which triggers neuronal cell death. researchgate.net
Studies have shown that S-allyl-L-cysteine (SAC) exerts significant protective effects against ER stress-induced neurotoxicity in cultured hippocampal neurons. scienceopen.comscribd.com The proposed mechanism for SAC's action is the direct suppression of calpain activity by binding to the enzyme's calcium-binding domain. scienceopen.comresearchgate.net Interestingly, related cysteine analogues offer even more potent protection through different mechanisms. Research on various SAC derivatives found that S-propyl-L-cysteine (SPC) and S-ethyl-L-cysteine (SEC) exhibited stronger neuroprotective activity against ER stress, but this effect was independent of calpain inhibition, suggesting alternative therapeutic pathways. researchgate.net Furthermore, a novel conjugate derived from S-allyl-l-cysteine was found to reduce ER stress, highlighting the broad potential of this class of compounds in developing neuroprotective agents that target ER stress pathways. mdpi.com
Table 2: Neuroprotective Activity of Cysteine Analogues Against Endoplasmic Reticulum (ER) Stress
| Compound | Model System | Key Finding | Mechanism | Reference |
| S-allyl-L-cysteine (SAC) | Cultured rat hippocampal neurons | Significant protection against ER stress-induced neurotoxicity. | Direct suppression of calpain activity. | scienceopen.comresearchgate.net |
| S-propyl-L-cysteine (SPC) | Cultured hippocampal neurons | Strongest neuroprotective activity among tested analogues. | Independent of calpain inhibition. | researchgate.net |
| S-ethyl-L-cysteine (SEC) | Cultured hippocampal neurons | Potent neuroprotective activity. | Independent of calpain inhibition. | researchgate.net |
| MTC (a SAC conjugate) | PC12 cells, primary neurons | Reduced ER stress protein expression (e.g., CHOP, GRP78). | Activation of PI3K/AKT and MEK/ERK pathways. | mdpi.com |
Anticancer Research via Metabolic Pathway Inhibition
A key challenge in cancer chemotherapy is the high systemic toxicity of potent drugs due to a lack of specificity for tumor cells. nih.gov Designing prodrugs that are selectively activated within cancer cells is a promising strategy to enhance efficacy while minimizing side effects.
One innovative approach to creating tumor-selective anticancer drugs involves leveraging the unique metabolic environment of cancer cells, which often exhibit upregulated glutathione (B108866) (GSH) biosynthesis. nih.gov This strategy uses glutathione-dependent bioactivation to convert a benign prodrug into a cytotoxic agent specifically at the tumor site. nih.gov
The mechanistic basis for this approach is inspired by the toxicity of compounds like trichloroethylene-cysteine S-conjugate sulfoxide (B87167). nih.gov Cysteine S-conjugate sulfoxides, a class that includes this compound, can act as Michael acceptors. These molecules undergo rapid addition-elimination reactions with biological thiols. nih.gov When the thiol is glutathione, the reaction can release the active form of an anticancer drug. nih.gov
No Verifiable Research Found for this compound in Requested Applications
Following a comprehensive review of available scientific literature, there is insufficient evidence to support an article on this compound focusing on its role in the inhibition of hydrogen sulfide (B99878) (H₂S) production enzymes, its antibacterial activity, or its mechanism of action against antibiotic-resistant strains as outlined.
Research into organosulfur compounds often involves related molecules such as S-benzyl-L-cysteine (SBC) and its sulfoxide derivative. Studies on SBC, for instance, have identified it as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in L-cysteine biosynthesis in plants, which can impact growth and photosynthesis. However, this is distinct from the direct inhibition of H₂S-producing enzymes like cystathionine-β-synthase (CBS) or cystathionine-γ-lyase (CSE), which are the primary targets for modulating H₂S levels in mammalian and bacterial systems.
Furthermore, investigations into the metabolism of S-benzyl-L-cysteine in certain biological systems have shown it can be converted to S-benzyl-L-cysteine sulfoxide, with some studies explicitly noting that the sulfone form was not detected. This indicates that this compound may not be a significant metabolite, and as a result, its biological activities in these specific areas have not been a focus of research.
While the broader class of organosulfur compounds has been a subject of research for potential therapeutic applications, including antimicrobial and biofilm-inhibiting properties, specific data for this compound remains elusive in the public domain. Consequently, an article that strictly adheres to the requested scientific topics and compound cannot be generated at this time.
Analytical Methodologies in S Benzyl L Cysteine Sulfone Research
Chromatographic and Spectroscopic Characterization
Chromatographic and spectroscopic techniques are fundamental to the isolation, quantification, and identification of S-Benzyl-L-cysteine Sulfone and its related metabolites in biological and chemical matrices.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of S-substituted cysteine derivatives like this compound. The polarity of the sulfone group makes reversed-phase HPLC (RP-HPLC) a particularly suitable method for its separation and quantification. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution.
The detection of this compound can be achieved using various detectors. Ultraviolet (UV) detection is commonly employed, leveraging the aromatic benzyl (B1604629) group for absorbance, typically in the range of 200-280 nm. For enhanced sensitivity and selectivity, fluorescence detection can be utilized after pre-column derivatization with a fluorogenic reagent.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | Approximately 12-15 minutes |
Mass Spectrometry (MS) for Metabolite Identification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification of this compound and its metabolites. The high sensitivity and specificity of MS allow for the determination of the molecular weight and structural elucidation of compounds even at low concentrations.
In a typical LC-MS/MS analysis, this compound would first be separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer (MS/MS) provides a unique fragmentation pattern that aids in structural confirmation.
Expected fragmentation of this compound ([C10H13NO4S+H]⁺, m/z 244.06) would likely involve the cleavage of the C-S and C-C bonds. A plausible fragmentation pathway is outlined in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss |
| 244.06 | 152.03 | Loss of the benzyl group ([C7H7]+) |
| 244.06 | 91.05 | Benzyl cation ([C7H7]+) |
| 244.06 | 74.02 | Fragment corresponding to the amino acid backbone |
This technique is crucial for metabolic studies, enabling the identification of biotransformation products such as hydroxylated or conjugated metabolites of this compound.
Electrophoretic Techniques for Enzyme Analysis
Electrophoretic techniques are vital for studying the enzymes that may be involved in the metabolism of this compound. These methods separate proteins based on their physical properties, allowing for their identification and characterization.
Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE separates proteins in their folded, active state, making it an ideal technique for identifying enzymes that can metabolize this compound. nih.gov Following electrophoretic separation of a protein mixture (e.g., a cell lysate), the gel can be incubated with this compound and a series of reagents to visualize the enzymatic activity as a distinct band. nih.gov
For instance, if an enzyme such as a C-S lyase were to act on this compound, it would cleave the C-S bond. creative-enzymes.com An activity stain could be designed to detect one of the reaction products, thereby revealing the position of the active enzyme in the gel. nih.gov This approach has been successfully used to identify cysteine S-conjugate β-lyase activity in tissue homogenates. nih.gov
Sodium Dodecyl Sulfate (B86663) Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a denaturing electrophoretic technique that separates proteins primarily based on their molecular weight. While it does not allow for the direct assessment of enzyme activity, it is a powerful tool for monitoring protein purity during enzyme purification, determining the subunit composition of an enzyme, and observing changes in the proteome in response to treatment with this compound.
For example, if this compound or its metabolites were to covalently modify cellular proteins, SDS-PAGE could be used to visualize these changes. By comparing the protein profiles of control and treated samples, one could identify proteins that have been adducted, often observed as a shift in their apparent molecular weight.
In Vitro Enzyme Activity Assays
To quantitatively measure the activity of enzymes that metabolize this compound, in vitro enzyme activity assays are essential. These assays typically involve incubating the purified enzyme or a cell extract with the substrate under controlled conditions and measuring the rate of product formation or substrate depletion over time.
Given that this compound is a cysteine S-conjugate, a likely enzymatic transformation is the cleavage of the C-S bond by a C-S lyase (also known as cysteine S-conjugate β-lyase). creative-enzymes.com The activity of such an enzyme can be monitored by several methods:
Spectrophotometric detection of pyruvate (B1213749): The β-elimination reaction catalyzed by C-S lyases produces pyruvate. The rate of pyruvate formation can be continuously monitored by coupling its reduction to lactate (B86563) by lactate dehydrogenase with the concomitant oxidation of NADH to NAD⁺, which is observed as a decrease in absorbance at 340 nm. researchgate.net
Detection of the thiol product: The cleavage of this compound would release a benzyl sulfinic acid or a related thiol-containing fragment. This product could be detected spectrophotometrically using a thiol-reactive reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Chromatographic analysis: Aliquots of the reaction mixture can be taken at various time points, the reaction stopped, and the amount of remaining substrate or formed product quantified by HPLC.
A summary of a potential in vitro enzyme activity assay for a C-S lyase acting on this compound is provided in the table below.
| Component | Concentration/Condition |
| Buffer | 100 mM Tris-HCl, pH 8.0 |
| Substrate | 1 mM this compound |
| Enzyme | Purified C-S lyase or cell extract |
| Cofactor | 50 µM Pyridoxal (B1214274) 5'-phosphate (PLP) |
| Coupling Enzyme | 10 units/mL Lactate dehydrogenase |
| Cosubstrate | 0.2 mM NADH |
| Temperature | 37 °C |
| Detection | Decrease in absorbance at 340 nm |
Spectrophotometric Coupled Assays
Spectrophotometry is a fundamental technique for quantifying substances in solution by measuring their absorption of light. In the context of research involving S-Benzyl-L-cysteine and related metabolic pathways, coupled spectrophotometric assays provide a robust method for measuring enzyme activity. nih.gov These assays are designed so that the product of the primary enzymatic reaction becomes a substrate for a secondary, or "coupling," enzyme. This secondary reaction generates a product that is chromogenic, meaning it absorbs light at a specific wavelength and can be easily detected by a spectrophotometer. nih.gov
For instance, to measure the activity of enzymes involved in cysteine metabolism, a coupled assay might be used to detect a product like pyrophosphate. nih.gov In such a system, an enzyme called pyrophosphatase is added to the reaction mixture. This enzyme converts the pyrophosphate into phosphate (B84403), which can then be detected spectrophotometrically through the formation of a colored phosphomolybdate complex with a dye like malachite green. nih.gov Similarly, the activity of enzymes like catalase, which is relevant in studies of oxidative stress induced by compounds like S-Benzyl-L-cysteine, can be measured by directly monitoring the consumption of its substrate, hydrogen peroxide (H₂O₂), at a specific wavelength (e.g., 405 nm). mdpi.com Another application involves measuring superoxide (B77818) dismutase (SOD) activity by its ability to inhibit the reduction of nitro blue tetrazolium (NBT), a reaction that produces a colored formazan (B1609692) product detectable at 560 nm. preprints.org This approach allows for the indirect quantification of the primary enzyme's activity by measuring a stable, colored end-product. nih.govpreprints.org
Kinetic Parameter Determination (Kₘ, Vₘₐₓ, Activation Energy)
The study of enzyme kinetics is crucial for understanding how inhibitors like S-Benzyl-L-cysteine affect biological pathways. The primary parameters derived from these studies are the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov
Kₘ (Michaelis-Menten Constant): This parameter represents the concentration of a substrate at which the enzyme achieves half of its maximum velocity. nih.gov It is an inverse measure of the affinity between the enzyme and its substrate; a lower Kₘ indicates a higher affinity. In inhibition studies, changes in Kₘ can help determine the mechanism of inhibition. For example, in studies of enzymes involved in cysteine synthesis, Kₘ values for substrates like L-cysteine, ATP, and L-glutamate have been determined to characterize the enzyme's function. researchgate.net
Vₘₐₓ (Maximum Velocity): This parameter defines the maximum rate of an enzymatic reaction when the enzyme is saturated with the substrate. nih.gov Vₘₐₓ is directly proportional to the concentration of the enzyme. Inhibitors can affect Vₘₐₓ, providing further insight into their mode of action. nih.gov
These parameters are typically determined by measuring the initial rate of the reaction at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov While specific kinetic data for this compound are not detailed in the provided context, the methodology remains standard.
Activation Energy (Eₐ): Activation energy is the minimum energy required to initiate a chemical reaction. In enzymology, it reflects the energy barrier that the enzyme helps to lower. Catalysis speeds up reactions by reducing this activation energy. chemscene.com Eₐ can be determined by measuring the reaction rate at different temperatures and applying the Arrhenius equation. This analysis provides deeper insight into the catalytic efficiency of the enzyme being studied.
Advanced Biological and Cellular Assays
Chlorophyll (B73375) a Fluorescence Analysis in Plant Studies
Chlorophyll a fluorescence is a non-invasive, powerful technique used to assess the health and efficiency of the photosynthetic apparatus in plants, particularly Photosystem II (PSII). mdpi.comnih.gov This analysis is critical in studies investigating the effects of metabolic inhibitors like S-Benzyl-L-cysteine (SBC) on plant physiology. mdpi.comnih.gov When plants are treated with SBC, significant alterations in chlorophyll fluorescence parameters are observed, indicating damage to the photosynthetic machinery. mdpi.comresearchgate.net
Key parameters measured include:
Quantum Yield of PSII (ΦPSII): Represents the efficiency of light energy conversion at PSII.
Electron Transport Rate (ETR): Measures the rate of electrons moving through the photosynthetic transport chain. mdpi.com
Photochemical Quenching (qP): Indicates the proportion of open PSII reaction centers. mdpi.com
Studies on Ipomoea grandifolia treated with SBC revealed marked decreases in these parameters, pointing to compromised PSII activity and impaired electron transport. mdpi.comresearchgate.net
Table 1: Effect of S-Benzyl-L-cysteine (SBC) on Chlorophyll a Fluorescence Parameters in Ipomoea grandifolia
| Parameter | Description | % Decrease Following SBC Treatment | Reference |
|---|---|---|---|
| ΦPSII | Quantum Yield of Photosystem II Photochemistry | 19% | mdpi.com |
| ETR | Electron Transport Rate through PSII | 19% | mdpi.com |
| qP | Photochemical Quenching Coefficient | 12% | mdpi.com |
| Fₘ | Maximum Fluorescence Yield | 14% | mdpi.com |
| Fᵥ | Variable Fluorescence | 15% | mdpi.com |
These findings suggest that SBC disrupts the photosynthetic electron transport chain, leading to reduced photosynthetic efficiency and inhibited plant growth. mdpi.comresearchgate.net
Proteomic Profiling for Protein Biosynthesis Evaluation
Proteomics involves the large-scale study of proteins, particularly their structures and functions, within an organism or cell. nih.gov In research on S-Benzyl-L-cysteine (SBC), proteomic profiling is employed to evaluate the compound's impact on protein biosynthesis, especially in plants. nih.gov Since sulfur is a vital component of essential amino acids like cysteine and methionine, inhibiting its assimilation can profoundly affect the synthesis of numerous proteins. nih.gov
When maize plants were treated with SBC, an inhibitor of the sulfur assimilation pathway, leaf proteome analysis was conducted to assess changes in protein expression. nih.gov The results showed that SBC suppressed the activity and synthesis of key proteins involved in photosynthesis. nih.gov These included components of the photosynthetic electron transport chain (such as Photosystems I and II and cytochrome b₆f) and enzymes of the Calvin cycle. nih.gov Many of these protein complexes rely on sulfur-containing prosthetic groups, like iron-sulfur (Fe-S) centers, for their function. mdpi.com Therefore, by limiting the availability of L-cysteine, SBC disrupts the synthesis and function of these critical proteins, ultimately impairing photosynthesis. nih.gov This approach provides a global view of the molecular targets affected by the compound, linking the inhibition of a specific metabolic pathway to its broad physiological consequences. nih.gov
Reactive Oxygen Species Quantification
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. thermofisher.com Under conditions of metabolic stress, their production can overwhelm a cell's antioxidant defenses, leading to oxidative damage. thermofisher.com The quantification of ROS is a key method for assessing the oxidative stress induced by compounds like S-Benzyl-L-cysteine (SBC). mdpi.com
A common method for quantifying ROS involves the use of fluorescent probes, such as 2′,7′-dichlorofluoroscein diacetate (DCFDA). mdpi.com This probe is cell-permeable and non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS into the highly fluorescent compound dichlorofluorescein (DCF). mdpi.com The intensity of the fluorescence, measured with a spectrofluorometer, is proportional to the amount of ROS present in the sample. mdpi.com
Research on Ipomoea grandifolia demonstrated that treatment with SBC significantly increased ROS levels in both roots and leaves. mdpi.comresearchgate.net This increase in ROS was accompanied by a rise in markers of lipid peroxidation, such as malondialdehyde and conjugated dienes, confirming that SBC triggers significant oxidative stress. mdpi.comresearchgate.net
Table 2: Effect of S-Benzyl-L-cysteine (SBC) on Reactive Oxygen Species (ROS) and Oxidative Stress Markers in Ipomoea grandifolia
| Parameter | Plant Part | % Increase Following SBC Treatment | Reference |
|---|---|---|---|
| ROS Content | Roots | 55% | mdpi.com |
| ROS Content | Leaves | 50% | mdpi.com |
| Conjugated Dienes | Roots | 61% | mdpi.com |
| Malondialdehyde | Roots | 30% | mdpi.com |
This evidence suggests that the disruption of sulfur metabolism by SBC leads to a cellular redox imbalance and the overproduction of damaging reactive oxygen species. mdpi.com
Structure Activity Relationship Sar and Computational Studies
Investigation of Structural Determinants for Enzyme Binding and Inhibition
The specific arrangement of atoms and functional groups within S-Benzyl-L-cysteine sulfone and related molecules is fundamental to their ability to bind to and inhibit enzymes.
The interaction between a ligand like this compound and an enzyme is a highly specific process, often described as a "lock and key" mechanism. The ligand must fit into the enzyme's active site, a pocket with a unique three-dimensional shape and chemical environment. The nature of this binding is influenced by several factors:
The Sulfone Group: The sulfone moiety (SO₂) is a key feature, enhancing the compound's ability to form polar interactions with enzymatic targets. This is analogous to how the sulfone group in the anti-cancer drug sulindac (B1681787) sulfone is critical for its interaction with its target proteins.
The Benzyl (B1604629) Group: The benzyl group contributes to the molecule's steric bulk and can engage in hydrophobic interactions within the enzyme's binding pocket.
The Cysteine Backbone: The L-cysteine portion of the molecule provides a scaffold that orients the benzyl and sulfone groups for optimal interaction with the enzyme.
Studies on various enzymes reveal preferences for certain chemical features in inhibitors. For instance, in the context of cysteine proteases like falcipain-2, a strong preference for a leucine (B10760876) residue at the P₂ position of peptidyl vinyl sulfone inhibitors has been observed. nih.gov This highlights the importance of specific amino acid side chains in achieving potent enzyme inhibition. The S3 subsite of the Schistosoma mansoni cathepsin B1 (SmCB1) active site is noted to be generally hydrophobic and can accommodate the terminal groups of vinyl sulfone inhibitors. nih.gov
The binding of inhibitors can induce conformational changes in the enzyme. For example, the flexibility of certain residues, such as Glu-316 in SmCB1, is demonstrated by its dual conformation when complexed with an inhibitor. nih.gov
| Enzyme Target | Key Interacting Moiety | Nature of Interaction | Reference |
|---|---|---|---|
| Monooxygenases | This compound | Competitive inhibition | |
| O-acetylserine sulfhydrylase (OAS-TL) | S-benzyl-L-cysteine (SBC) | Non-competitive inhibition | mdpi.com |
| Falcipain-2 (a cysteine protease) | Peptidyl vinyl sulfones (P₂ Leucine) | Potent inhibition | nih.gov |
| Cathepsin B1 (SmCB1) | Vinyl sulfone inhibitors | Hydrophobic interactions in S3 subsite | nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of compounds like this compound. The L-configuration of the cysteine backbone is a crucial determinant for its interaction with enzymes, which are themselves chiral molecules.
Research on the diastereomers of S-benzyl-L-cysteine sulfoxide (B87167), found in the plant Petiveria alliacea, revealed that both the R(S) and S(S) diastereomers are present, with the S(S) form being predominant. researchgate.net This natural preference for a specific stereoisomer suggests a stereoselective enzymatic process in its biosynthesis.
The importance of stereochemistry is further highlighted in studies of other enzyme inhibitors. For example, with the glutamine analog 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity. mdpi.com This suggests that the uptake of these compounds by the parasite is likely mediated by a stereoselective transport system. mdpi.com This principle extends to the covalent modification of target enzymes, where the precise orientation of the inhibitor within the active site is necessary for the reaction to occur. mdpi.com
For many cysteine S-conjugates, metabolism is carried out by pyridoxal (B1214274) 5'-phosphate (PLP)-containing enzymes, which catalyze reactions with a high degree of stereospecificity. nih.govnih.gov The specific stereochemical configuration of the substrate is essential for proper binding and catalysis.
| Compound/Class | Stereochemical Feature | Observed Effect | Reference |
|---|---|---|---|
| S-benzyl-L-cysteine sulfoxide | R(S) and S(S) diastereomers | S(S) diastereomer is predominant in Petiveria alliacea | researchgate.net |
| 3-Br-acivicin and derivatives | (5S, αS) configuration | Significant antiplasmodial activity | mdpi.com |
| Cysteine S-conjugates | Specific stereochemistry | Essential for metabolism by PLP-dependent enzymes | nih.govnih.gov |
In Silico Modeling and Virtual Screening
Computational methods, collectively known as in silico modeling, have become indispensable tools in drug discovery and molecular biology. These techniques allow researchers to simulate and predict the interactions between molecules, saving time and resources compared to traditional experimental methods.
For many enzymes that are potential targets for this compound, the exact three-dimensional structure has not been determined experimentally. In such cases, homology modeling can be used to build a theoretical model of the enzyme's structure. This technique relies on the known structure of a related, or homologous, protein.
For instance, homology modeling was employed to build a model of maize O-acetylserine(thiol) lyase (OAS-TL) to identify S-benzyl-L-cysteine as a potential inhibitor. mdpi.com This approach has also been used to design irreversible antagonists for the human A3 Adenosine Receptor (hA3AR). acs.org The process involves aligning the amino acid sequence of the target enzyme with that of a homologous protein with a known structure and then building a 3D model based on this alignment.
Once a model of the target enzyme is available, docking simulations can be performed to predict how potential inhibitors, such as this compound, will bind to it. Docking algorithms place the ligand in various orientations within the enzyme's active site and calculate a "docking score" that estimates the binding affinity.
This approach has been successfully used in virtual screening campaigns to identify new enzyme inhibitors. For example, docking simulations were used to screen for potential inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. japsonline.com In another study, docking was used to identify vinyl sulfone compounds that could potentially inhibit cryptopain-1, a cysteine protease from Cryptosporidium parvum, with higher efficacy than a known inhibitor. biorxiv.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. japsonline.com
| Target Enzyme | Computational Method | Key Finding/Application | Reference |
|---|---|---|---|
| Maize O-acetylserine(thiol) lyase (OAS-TL) | Homology Modeling | Identified S-benzyl-L-cysteine as a potential inhibitor | mdpi.com |
| Human A3 Adenosine Receptor (hA3AR) | Homology Modeling | Design of novel irreversible antagonists | acs.org |
| BACE1 | Docking Simulations | Identification of potential natural compound inhibitors | japsonline.com |
| Cryptopain-1 | Docking Simulations | Screening for more potent vinyl sulfone inhibitors | biorxiv.org |
Future Directions and Emerging Research Avenues
Elucidation of Uncharacterized Metabolic Transformations
The metabolism of S-Benzyl-L-cysteine and its derivatives is a complex process that can vary between species. While it is known that compounds like S-[N-Benzyl(thiocarbamoyl)]-L-cysteine are metabolized through β-lyase-mediated cleavage, releasing benzyl (B1604629) isothiocyanate, the complete metabolic pathway of S-Benzyl-L-cysteine sulfone is not fully characterized. The sulfone group enhances the polarity and stability of the molecule compared to its non-sulfonated counterparts, which likely influences its biological interactions and metabolic processing.
Future research will likely focus on identifying and characterizing the enzymes and pathways responsible for the breakdown of this compound. This includes investigating the role of cysteine conjugate S-oxidase, which is known to catalyze the oxidation of S-Benzyl-L-cysteine to its sulfoxide (B87167) form. Understanding the subsequent metabolic steps beyond the sulfoxide and sulfone is crucial. A key area of investigation will be the potential for further oxidation, reduction, or substitution reactions involving the sulfone group.
Recently discovered S-alkyl cysteine salvage pathways in bacteria, which involve flavoenzymes in C-S bond cleavage, may offer insights into potential, yet uncharacterized, metabolic routes in other organisms. acs.org Identifying the full spectrum of metabolites derived from this compound will provide a more complete picture of its biological activity and fate.
Advanced Omics Approaches in Response to this compound
The advent of advanced "omics" technologies, such as transcriptomics and metabolomics, provides powerful tools to comprehensively analyze cellular responses to chemical compounds. frontiersin.org These approaches can reveal the broader biological impact of this compound beyond its direct enzymatic interactions.
Transcriptomics can identify changes in gene expression in response to this compound exposure. This could reveal the upregulation or downregulation of genes involved in specific metabolic pathways, stress responses, or signaling cascades, offering clues to its mechanism of action. For instance, transcriptomic analysis has been used to identify genes associated with herbicide resistance, a field where understanding metabolic pathways is critical. frontiersin.org
Metabolomics , the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism after treatment with this compound. nih.gov This can help to identify not only the direct metabolites of the compound but also the downstream effects on various metabolic pathways. By comparing the metabolic profiles of treated and untreated samples, researchers can pinpoint specific metabolic perturbations. For example, metabolomics has been instrumental in identifying novel detoxification pathways for herbicides. frontiersin.org
Chemoproteomics , a sub-discipline of proteomics, can be employed to identify the direct protein targets of this compound and its metabolites. escholarship.org This technique uses chemical probes to label and identify proteins that interact with a specific compound, providing direct evidence of its molecular targets.
The integration of these omics platforms will be essential for building a systems-level understanding of the biological effects of this compound.
Rational Design of Next-Generation this compound Analogues for Targeted Biological Activity
With a deeper understanding of the structure-activity relationships of this compound, researchers can engage in the rational design of novel analogues with enhanced or targeted biological activities. The sulfone moiety is a key functional group that influences the compound's properties. By modifying the benzyl group, the cysteine backbone, or the sulfone itself, it may be possible to create analogues with improved efficacy, selectivity, or metabolic stability.
The principles of rational drug design, which often involve computational modeling and chemical synthesis, can be applied here. nih.gov For example, molecular docking studies could predict how different analogues might interact with specific enzyme active sites. nih.gov This approach has been successfully used to design potent inhibitors of various enzymes, including cysteine proteases. nih.govrsc.org
The synthesis of a library of this compound analogues would allow for systematic screening to identify compounds with desired properties. This could involve creating derivatives with different substituents on the aromatic ring of the benzyl group or altering the stereochemistry of the cysteine moiety. The goal would be to develop compounds that are more potent inhibitors of specific enzymes or that have novel biological functions. researchgate.net This strategy has been employed in the development of inhibitors for a variety of biological targets. researchgate.net
Q & A
Q. What are the established protocols for synthesizing S-Benzyl-L-cysteine Sulfone, and how can reproducibility be ensured?
Synthesis typically involves oxidizing S-benzyl-L-cysteine using peroxides (e.g., H₂O₂) or peracids under controlled acidic conditions. To ensure reproducibility:
- Document reaction parameters (temperature, solvent, stoichiometry) precisely.
- Use standardized purification methods (e.g., recrystallization from ethanol/water mixtures).
- Validate product identity via NMR (¹H/¹³C), IR spectroscopy, and elemental analysis .
- Include negative controls (e.g., omitting oxidants) to confirm reaction specificity .
Q. How should researchers handle and store this compound safely in laboratory settings?
- Use flame-retardant protective clothing and gloves to avoid skin contact .
- Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Avoid disposal via drains; neutralize spills with inert adsorbents (e.g., vermiculite) .
Q. What characterization techniques are essential for confirming the identity and purity of this compound?
- Primary methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; ¹H/¹³C NMR to verify sulfone group formation (δ ~3.0–3.5 ppm for SO₂-CH₂) .
- Purity assessment : HPLC with UV detection (λ ~210 nm); elemental analysis for C, H, N, S content .
- Advanced cross-checks : X-ray crystallography for crystalline derivatives .
Q. How can researchers conduct a comprehensive literature review on this compound using databases like SciFinder and Beilstein?
- Search by CAS Registry Number (25644-88-6) or structural queries in SciFinder to retrieve synthesis, reactivity, and bioactivity data .
- Cross-reference Beilstein for historical preparations and Gmelin for inorganic byproduct analysis .
- Use Boolean operators (e.g., "this compound AND enzym* inhibition") to narrow results .
Advanced Research Questions
Q. How can contradictory data in existing studies on the enzymatic activity of this compound be systematically analyzed?
- Perform meta-analysis to identify variables (e.g., enzyme source, assay pH, substrate concentration) causing discrepancies .
- Replicate key studies under standardized conditions (e.g., fixed Km/Vmax values for Michaelis-Menten kinetics).
- Use statistical tools (e.g., ANOVA) to assess inter-laboratory variability .
Q. What experimental strategies are recommended for evaluating the CYP enzyme inhibition potential of this compound and its metabolites?
- In vitro assays : Use human liver microsomes with probe substrates (e.g., midazolam for CYP3A4) and quantify inhibition via LC-MS/MS .
- Metabolite analysis : Identify sulfone-derived metabolites using stable isotope labeling and MS/MS fragmentation .
- Control experiments : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and assess time-dependent inactivation .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in biological systems?
- Perform DFT calculations to map nucleophilic attack sites (e.g., sulfur oxidation states) .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., cysteine proteases) .
- Validate predictions with kinetic assays (e.g., IC₅₀ shifts under varying redox conditions) .
Q. What methodologies are used to study the impact of structural modifications on the biological activity of this compound derivatives?
- Synthetic modifications : Replace benzyl with allyl or substituted aryl groups; assess sulfone-to-sulfoxide conversions .
- Activity profiling : Screen derivatives against enzyme panels (e.g., cytochrome P450 isoforms, glutathione transferases) .
- SAR analysis : Correlate substituent electronic effects (Hammett σ constants) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
